3,7-Dimethylocta-2,6-dienenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dienenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCSDJLATUNSSI-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C#N)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884174 | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-39-7, 5146-66-7 | |
| Record name | Geranonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citralva | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl nitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethylocta-2,6-dienenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3,7-dimethyl-2,6-octadienenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W889CV0E9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15N
- Molecular Weight : 149.23 g/mol
- CAS Number : 5146-66-7
The compound features a diene structure with nitrile functionality, which contributes to its reactivity and interaction with biological systems.
Biochemical Applications
1. Interaction with Enzymes and Proteins
3,7-Dimethylocta-2,6-dienenitrile has been shown to interact significantly with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various substances within the body. Studies indicate that this compound can influence gene expression related to oxidative stress and inflammation pathways.
Table 1: Effects on Cellular Processes
| Cellular Process | Observed Effect |
|---|---|
| Gene Expression | Changes in oxidative stress response |
| Enzyme Activity | Inhibition of detoxification enzymes |
| Cell Signaling | Modulation of signaling pathways |
2. Genotoxicity Studies
Research indicates that 3,7-dimethylocta-2,6-dienenitrile exhibits genotoxic effects, potentially causing chromosomal aberrations. This property has implications for its use in pharmacological studies and risk assessments related to human health.
Applications in Perfumery
3,7-Dimethylocta-2,6-dienenitrile is utilized as an aroma ingredient in perfumery due to its pleasant scent profile. It serves as a substitute for Citral (3,7-dimethyl-2,6-octadienal), which is known for its fresh citrus aroma but poses allergenic risks. The reduced sensitization potential of geranitrile makes it an attractive alternative .
Table 2: Comparison of Sensitization Potential
| Compound | Skin Sensitization Potential | Notes |
|---|---|---|
| Citral | High | Known allergen |
| Geranitrile | Low | Suitable for sensitive formulations |
Toxicological Assessments
Toxicological evaluations have classified 3,7-dimethylocta-2,6-dienenitrile under Category 1B for mutagenicity based on laboratory studies. This classification emphasizes the need for careful handling and further research into its safety profile .
Case Study: Human Health Assessment
A comprehensive assessment conducted by the European Chemicals Agency (ECHA) highlighted the potential health risks associated with exposure to geranitrile. The study focused on its metabolic pathways and interactions within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogs
(a) Neryl Acetate
- IUPAC Name : (Z)-3,7-Dimethylocta-2,6-dienyl acetate
- CAS No.: 141-12-8
- Molecular Formula : C₁₂H₂₀O₂
- Key Differences: Functional Group: Acetate ester instead of nitrile. Isomerism: Z-configuration (cis) at the double bonds, unlike the E-configuration in geranyl nitrile. Applications: Widely used in perfumery for floral (rose) and fruity notes .
(b) Aurapten (Coumarin Derivative)
Chain-Length Variants
(a) 3,7-Dimethyl-2,6-nonadienenitrile
- CAS No.: 61792-11-8
- Molecular Formula : C₁₁H₁₇N
- Key Differences: Chain Length: Extended carbon skeleton (nonadiene vs. octadiene).
Reactivity and Hazard Profile Comparisons
Structural Derivatives in Pharmaceuticals
(a) CBGV and CBGB (Cannabinoid Analogs)
- Structures :
- CBGV: (E)-2-(3,7-Dimethylocta-2,6-dien-1-yl)-5-propylbenzene-1,3-diol
- CBGB: (E)-5-Butyl-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,3-diol
- Key Differences :
Table 1: Key Properties of 3,7-Dimethylocta-2,6-dienenitrile and Analogs
| Parameter | 3,7-Dimethylocta-2,6-dienenitrile | Neryl Acetate | 3,7-Dimethyl-2,6-nonadienenitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 149.23 | 196.29 | 163.26 (estimated) |
| Boiling Point | Not reported | ~234°C | Not reported |
| Hazard Class | UN 3082 | Non-hazardous | Unknown |
| Primary Use | Fragrances, synthesis | Perfumery | Specialty chemicals |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,7-Dimethylocta-2,6-dienenitrile with high stereochemical purity?
- Methodology : Utilize stereoselective synthetic routes, such as reductive Heck reactions or enzymatic catalysis, to control the (E)/(Z) isomer ratio. For example, derivatives of similar terpenoids (e.g., nerol oxide) have been synthesized from monoterpene alcohols via acid-catalyzed cyclization . Purification via column chromatography or preparative HPLC can isolate isomers, with structural validation using NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle regulatory discrepancies in safety classifications of this compound across regions?
- Methodology : Cross-reference regulatory databases such as the EU’s CLP (Classification, Labelling, and Packaging) regulations, REACH Annex updates, and China’s IECSC (Inventory of Existing Chemical Substances). For example, the compound is listed under EU REACH as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) substance , while its status in China’s IECSC requires compliance with environmental management for new uses . Validate safety protocols using harmonized guidelines from ECHA and EPA .
Q. What analytical techniques are optimal for structural elucidation of 3,7-Dimethylocta-2,6-dienenitrile derivatives?
- Methodology : Employ X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods (e.g., FT-IR, ¹H/¹³C NMR). For stereoisomers, use chiral chromatography or circular dichroism. Derivatives like 3,7-dimethylocta-2,6-dienamides have been characterized via HRMS and HPLC coupled with UV detection .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the fungicidal activity of 3,7-Dimethylocta-2,6-dienenitrile derivatives?
- Methodology : Synthesize analogs (e.g., dienamides or dihydroxyoctenamides) and test against fungal strains (e.g., Fusarium spp.) using in vitro growth inhibition assays. Optimize substituents at the nitrile or amide groups to enhance bioactivity. Recent studies show that 3,7-dimethylocta-2,6-dienamides exhibit fungicidal effects by disrupting membrane integrity .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
- Methodology : Conduct comparative studies using EPA’s Endocrine Disruptor Screening Program (EDSP) guidelines . Address discrepancies by adjusting metabolic activation systems (e.g., S9 liver fractions) in vitro or employing transgenic animal models to assess endocrine disruption pathways. Cross-validate with EU CLH hazard profiles .
Q. How can computational modeling improve the prediction of structure-activity relationships (SAR) for nitrile-containing terpenoids?
- Methodology : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target enzymes (e.g., fungal cytochrome P450). For example, SAR studies on fluoropyrazole hydrazides demonstrate the impact of electron-withdrawing groups on bioactivity .
Q. What advanced chromatographic techniques are suitable for quantifying trace impurities in synthesized batches?
- Methodology : Use liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) for sensitivity and specificity. For stereoisomeric separation, employ chiral stationary phases (e.g., cyclodextrin-based columns). Method validation should follow ICH Q2(R1) guidelines, as demonstrated in the analysis of cannabinoid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
